molecular formula C11H14BFN2O2 B7952465 (6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid

(6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B7952465
M. Wt: 236.05 g/mol
InChI Key: JOPAZUPOOIGIRS-UHFFFAOYSA-N
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Description

(6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid: is a boronic acid derivative with the molecular formula C11H14BFN2O2 . This compound is notable for its unique structure, which includes a benzodiazole ring substituted with a fluoro group, an isopropyl group, and a boronic acid moiety. Boronic acids are widely recognized for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid typically involves the formation of the benzodiazole core followed by the introduction of the boronic acid group. One common method includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of Substituents: The fluoro and isopropyl groups are introduced via electrophilic aromatic substitution reactions.

    Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron as the boron source.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Substituted benzodiazoles with various functional groups.

Scientific Research Applications

Chemistry:

    Suzuki-Miyaura Coupling: (6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of (6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The benzodiazole core can interact with aromatic residues in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid
  • (1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid

Uniqueness:

  • Substituent Effects: The presence of the isopropyl group in (6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid provides steric hindrance, which can influence its reactivity and binding properties compared to its methyl or ethyl analogs.
  • Fluoro Group: The fluoro substituent enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(6-fluoro-2-methyl-1-propan-2-ylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFN2O2/c1-6(2)15-7(3)14-10-4-8(12(16)17)9(13)5-11(10)15/h4-6,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPAZUPOOIGIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C(=N2)C)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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